[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains two piperidine rings, a benzyl group, and a morpholine ring. The unique structure of this compound makes it an attractive target for researchers interested in developing new drugs, studying biological processes, and exploring the mechanisms of action of various compounds.
Wirkmechanismus
The mechanism of action of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the brain and other tissues. This binding results in the modulation of various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a variety of biochemical and physiological effects. These effects include the modulation of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors, making it a useful tool for studying the functions of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research involving [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-. Some possible areas of exploration include the development of new drugs based on the structure of this compound, the investigation of its effects on various signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
In conclusion, [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- is a promising compound with a wide range of potential applications in scientific research. Its unique structure and potent effects make it a useful tool for studying various biological processes and developing new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of [1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- can be achieved using a variety of methods. One common approach involves the reaction of 4-morpholin-4-ylbenzaldehyde with piperidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Eigenschaften
Molekularformel |
C21H33N3O |
---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2 |
InChI-Schlüssel |
MVHKHYJHQRHXGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.